Drosocin

Description

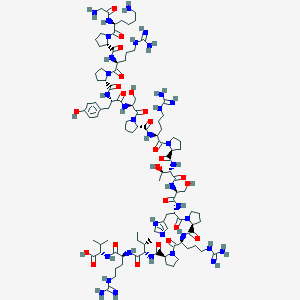

amino acid sequence given in first source for this compound and its precursor; GenBank Z21942

Properties

CAS No. |

149924-99-2 |

|---|---|

Molecular Formula |

C98H160N34O24 |

Molecular Weight |

2198.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |

InChI Key |

NRRWQFGMQBIGRJ-AXGRSTHOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |

Other CAS No. |

149924-99-2 |

sequence |

GKPRPYSPRPTSHPRPIRV |

Synonyms |

drosocin |

Origin of Product |

United States |

Foundational & Exploratory

Drosocin Gene Expression in Drosophila melanogaster: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Drosocin gene (Dro) in Drosophila melanogaster is a critical component of the insect's innate immune system. Primarily known for its role in combating Gram-negative bacterial infections, its regulation and function present a complex and fascinating area of study. This guide provides a comprehensive technical overview of this compound gene expression, detailing the signaling pathways that govern its induction, quantitative expression data upon various immune challenges, and detailed protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in immunology, genetics, and drug development seeking to understand and manipulate this important immune effector.

The this compound Gene and its Peptide Products

The this compound gene (FlyBase ID: FBgn0010388) is located on the right arm of the second chromosome at cytological position 51C1-51C1.[1] It is a relatively small, intronless gene that encodes a precursor protein.[2] This precursor undergoes post-translational processing to yield two distinct antimicrobial peptides (AMPs): this compound and Buletin.[2]

-

This compound: This 19-amino acid, proline-rich peptide is O-glycosylated, a modification crucial for its full antimicrobial activity.[3] this compound is particularly effective against Gram-negative bacteria and plays a significant role in the defense against pathogens such as Enterobacter cloacae.[2][4] Its mechanism of action involves entering the bacterial cell and inhibiting protein synthesis by targeting the ribosome.[3]

-

Buletin: This peptide, corresponding to the previously uncharacterized 'Immune-induced Molecule 7' (IM7), is also derived from the this compound precursor via furin cleavage.[2] Buletin has a distinct pathogen specificity, contributing to the defense against Providencia burhodogranariea.[2][5] The existence of a natural polymorphism (Thr52Ala) in the precursor protein can affect Buletin's activity.[2][5]

Regulation of this compound Gene Expression

The expression of the this compound gene is tightly regulated and is induced upon systemic infection, primarily in the fat body, which is the insect equivalent of the liver.[2] Expression is also observed in various epithelial tissues, suggesting a role in local immunity.[1] The induction of this compound is predominantly controlled by the Immune deficiency (Imd) signaling pathway, with some input from the Toll pathway.

The Imd Pathway

The Imd pathway is the principal regulator of this compound expression in response to Gram-negative bacteria.[1] The pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan from bacterial cell walls by Peptidoglycan Recognition Proteins (PGRPs). This recognition event triggers a signaling cascade that culminates in the activation of the NF-κB transcription factor Relish, which then translocates to the nucleus and binds to specific sites in the this compound promoter, driving its transcription.

The Toll Pathway

While the Imd pathway is the primary activator, the Toll pathway, which is mainly responsive to Gram-positive bacteria and fungi, can also contribute to this compound induction, albeit to a lesser extent.[4] The Toll pathway is activated by the binding of the cleaved Spätzle ligand to the Toll receptor. This initiates a signaling cascade involving MyD88, Tube, and Pelle, leading to the degradation of the inhibitor Cactus and the nuclear translocation of the NF-κB transcription factors Dorsal and/or Dif. These transcription factors can then participate in the activation of this compound expression.

Quantitative Expression Data

The expression of this compound is strongly induced upon bacterial challenge. The following tables summarize quantitative data on this compound mRNA levels from various studies.

Table 1: this compound mRNA Fold Change Induction Upon Bacterial Challenge (qPCR)

| Bacterial Species | Fly Strain | Time Post-Infection | Fold Change (vs. Control) | Reference |

| Escherichia coli | Wild-type | 6 hours | ~100 | [4] |

| Micrococcus luteus | Wild-type | 24 hours | ~20 | [4] |

| Pseudomonas entomophila (oral) | Cg-Gal4 > UAS-NSD | Larvae | >2 | [6][7] |

Table 2: Relative this compound mRNA Levels in Different Genetic Backgrounds

| Genotype | Condition | Relative mRNA Level | Reference |

| Wild-type | Unchallenged | Baseline | [8] |

| Wild-type | E. coli infected | High induction | [8] |

| imd mutant | E. coli infected | Significantly reduced induction | [9] |

| Tl mutant | E. coli infected | Slightly reduced induction | [9][10] |

| Relish mutant | E. coli infected | Significantly reduced induction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound gene expression. The following sections outline key experimental protocols.

Bacterial Challenge

Objective: To induce an immune response and subsequent this compound gene expression.

Materials:

-

Drosophila melanogaster adults or larvae

-

Bacterial culture (e.g., E. coli, E. cloacae) grown to mid-log phase

-

Phosphate-buffered saline (PBS)

-

Tungsten needle (for pricking)

-

Microinjector (for injection)

-

Fly anesthetic (CO2 or ice)

Procedure:

-

Culture bacteria overnight in appropriate liquid media (e.g., LB broth).

-

Pellet the bacteria by centrifugation and resuspend in PBS to the desired optical density (e.g., OD600 = 200).[4]

-

Anesthetize flies.

-

For septic injury (pricking), dip a fine tungsten needle into the bacterial pellet and gently prick the fly in the thorax.[4]

-

For systemic infection (injection), use a microinjector to inject a small volume (e.g., 20-50 nL) of the bacterial suspension into the fly's thorax.

-

Transfer the challenged flies to fresh food vials and incubate at a controlled temperature (e.g., 25°C or 29°C) for the desired duration (e.g., 6, 18, or 24 hours).[4]

-

Collect flies at specified time points for analysis.

Total RNA Extraction

Objective: To isolate high-quality total RNA from Drosophila for gene expression analysis.

Materials:

-

Collected Drosophila samples (whole flies, fat bodies, etc.)

-

TRIzol reagent or similar monophasic lysis reagent

-

Chloroform

-

Isopropanol

-

70-75% Ethanol (prepared with RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes

-

Homogenizer (manual pestle or automated)

-

Refrigerated microcentrifuge

Procedure (using TRIzol):

-

Place the collected flies (typically 5-10 adults) in a 1.5 mL microcentrifuge tube and flash-freeze in liquid nitrogen.

-

Add 1 mL of TRIzol reagent to the frozen flies.

-

Homogenize the sample thoroughly using a motorized pestle or by manual grinding until no visible tissue remains.[11]

-

Incubate the homogenate at room temperature for 5 minutes.

-

Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the ethanol and briefly air-dry the pellet.

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the relative expression levels of this compound mRNA.

Materials:

-

Total RNA sample

-

Reverse transcriptase enzyme and buffer

-

dNTPs

-

Random hexamers or oligo(dT) primers

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Forward and reverse primers for this compound and a reference gene (e.g., Rp49)

-

qPCR instrument

Procedure:

-

cDNA Synthesis:

-

Treat total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 0.5-1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.[4]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for this compound or the reference gene.

-

Typical primer concentrations are in the range of 200-500 nM.

-

-

Thermocycling:

-

Perform the qPCR reaction in a real-time PCR instrument with a typical program:

-

Initial denaturation (e.g., 95°C for 2-5 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both this compound and the reference gene in each sample.

-

Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.

-

Protein Extraction and MALDI-TOF Mass Spectrometry

Objective: To detect and identify this compound and Buletin peptides in the hemolymph.

Materials:

-

Adult flies

-

Microcapillaries or a nanoinjector

-

Protease inhibitor cocktail

-

Acidified acetonitrile solution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water)

-

ZipTips or similar C18 purification tips

-

MALDI-TOF mass spectrometer

-

MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Hemolymph Collection:

-

Anesthetize adult flies.

-

Carefully collect hemolymph using a glass microcapillary by puncturing the thorax.[12] Alternatively, use a nanoinjector for more controlled collection.[13]

-

Immediately dilute the collected hemolymph in a solution containing a protease inhibitor cocktail to prevent degradation.[12]

-

-

Peptide Purification:

-

Acidify the hemolymph sample with trifluoroacetic acid.

-

Purify and concentrate the peptides using a C18 ZipTip according to the manufacturer's protocol.

-

Elute the peptides in an acidified acetonitrile solution.

-

-

MALDI-TOF Analysis:

Experimental Workflow and Logical Relationships

The study of this compound gene expression typically follows a logical workflow from inducing the immune response to analyzing the resulting changes in gene and protein expression.

Conclusion

The this compound gene serves as an excellent model for studying the regulation and function of antimicrobial peptides in Drosophila melanogaster. Its expression is robustly induced by bacterial infection, primarily through the Imd pathway, and it produces two distinct peptides with specific antimicrobial activities. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate role of this compound in innate immunity. A deeper understanding of these mechanisms holds potential for the development of novel antimicrobial strategies.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NSD Overexpression in the Fat Body Increases Antimicrobial Peptide Production by the Immune Deficiency Pathway in Drosophila [mdpi.com]

- 7. NSD Overexpression in the Fat Body Increases Antimicrobial Peptide Production by the Immune Deficiency Pathway in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antibacterial arm of the Drosophila innate immune response requires an IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. infoscience.epfl.ch [infoscience.epfl.ch]

- 11. Total RNA extraction from transgenic flies misexpressing foreign genes to perform Next generation RNA seque... [protocols.io]

- 12. An updated proteomic analysis of Drosophila haemolymph after bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Drosocin Precursor: A Technical Guide to a Multifaceted Antimicrobial Defense

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Drosophila melanogaster Drosocin precursor protein, a key component of the fly's innate immune system. We delve into its structure, intricate post-translational modifications, and the functional implications of its processing into distinct antimicrobial peptides. This document offers a comprehensive resource, including detailed experimental methodologies and signaling pathway visualizations, to support further research and potential therapeutic applications.

The this compound Precursor Protein: A Dual-Edged Sword in Immunity

The this compound gene (CG10816) encodes a precursor protein that serves as the source for two distinct antimicrobial peptides (AMPs): this compound and Buletin.[1][2][3] This precursor undergoes proteolytic cleavage to release the two mature peptides, each with specific roles in combating different pathogens.[2][3] A notable feature of the this compound precursor is a naturally occurring polymorphism at residue 52 (Threonine to Alanine), which resides within the Buletin peptide sequence and influences its activity.[2][3]

Structure and Processing

The precursor protein contains a signal peptide for secretion, followed by the this compound peptide sequence and the Buletin peptide sequence. A furin-like cleavage site situated between the two peptide domains facilitates their separation.[2]

Table 1: Products of the this compound Precursor Protein

| Precursor Component | Mature Peptide | Function | Key Features |

| N-terminal region | This compound | Antimicrobial, primarily against Gram-negative bacteria[1] | 19 amino acids, proline-rich, requires O-glycosylation for full activity[1][4] |

| C-terminal region | Buletin (IM7) | Antimicrobial, contributes to defense against specific pathogens like Providencia burhodogranariea[2][3] | Previously uncharacterized 'Immune-induced Molecule 7'[2] |

Post-Translational Modifications: The Key to this compound's Potency

The antimicrobial activity of this compound is critically dependent on a specific post-translational modification: O-glycosylation.

O-Glycosylation of this compound

A single threonine residue at position 11 (Thr11) of the mature this compound peptide is O-glycosylated.[1][4][5][6] This modification is essential for its full antimicrobial efficacy, with glycosylated forms exhibiting significantly lower minimum inhibitory concentrations (MICs) compared to the unmodified peptide.[4][7] The attached glycan can be a monosaccharide (N-acetylgalactosamine) or a disaccharide (N-acetylgalactosamine and galactose).[4] This glycosylation not only enhances cellular uptake but also facilitates interaction with its intracellular target, the bacterial ribosome.[5][6]

Table 2: Impact of O-Glycosylation on this compound Activity

| This compound Form | Modification | Minimum Inhibitory Concentration (MIC) against E. coli | Minimum Inhibitory Concentration (MIC) against E. cloacae |

| Glycosylated | Mono- or disaccharide at Thr11 | 1-2 µM[7] | 1-2 µM[7] |

| Unglycosylated | None | 8 µM[7] | 10 µM[7] |

Signaling Pathway: Regulation of this compound Expression

The production of this compound is tightly regulated by the Immune deficiency (Imd) signaling pathway, a key cascade in the Drosophila innate immune response to Gram-negative bacterial infections.[1][7][8]

The Imd Signaling Cascade

The Imd pathway is initiated by the recognition of peptidoglycan from Gram-negative bacteria by the transmembrane receptor PGRP-LC. This triggers a signaling cascade that culminates in the activation of the NF-κB transcription factor Relish, which then translocates to the nucleus to induce the transcription of AMP genes, including this compound.

Imd Signaling Pathway for this compound Expression.

Experimental Protocols

The characterization of the this compound precursor and its products has been made possible through a variety of advanced experimental techniques.

Identification of Peptides by MALDI-TOF Mass Spectrometry

Objective: To identify and determine the molecular weight of antimicrobial peptides in the hemolymph of Drosophila.

Methodology:

-

Sample Collection: Collect hemolymph from immune-challenged adult flies.

-

Sample Preparation: Mix the collected hemolymph with a matrix solution (e.g., sinapinic acid in acetonitrile and trifluoroacetic acid).

-

MALDI-TOF Analysis: Spot the mixture onto a MALDI target plate and allow it to crystallize. Analyze the sample using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint.

-

Data Analysis: Compare the observed peptide masses to theoretical masses from protein databases to identify known AMPs like this compound and Buletin.[2]

Workflow for Peptide Identification by MALDI-TOF MS.

Generation of this compound Mutants using CRISPR/Cas9

Objective: To create null mutants for the this compound gene to study its in vivo function.

Methodology:

-

Guide RNA (gRNA) Design: Design gRNAs targeting the this compound gene.

-

Cas9 and gRNA Delivery: Inject embryos with plasmids or RNAs encoding the Cas9 nuclease and the designed gRNAs.

-

Screening for Mutants: Rear flies from the injected embryos and screen their progeny for deletions or mutations in the this compound gene using PCR and sequencing.

-

Functional Analysis: Use the generated mutant flies in survival assays following bacterial infection to assess the role of this compound in immunity.[8]

In Vitro Translation Inhibition Assay

Objective: To determine the mechanism of action of this compound on bacterial protein synthesis.

Methodology:

-

Cell-Free Translation System: Utilize a bacterial cell-free translation system (e.g., PURE system) containing all the necessary components for protein synthesis.

-

Reporter Construct: Use a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or GFP).

-

Addition of this compound: Add varying concentrations of synthetic this compound (both glycosylated and unglycosylated forms) to the translation reactions.

-

Measure Protein Synthesis: Quantify the amount of reporter protein produced in the presence and absence of this compound. A decrease in protein synthesis indicates inhibition. Toeprinting assays can be used to identify the specific step of translation that is inhibited.[4][9]

Mechanism of Action: this compound as a Ribosome Inhibitor

This compound exerts its antimicrobial effect by targeting the bacterial ribosome and inhibiting translation termination.[4][5][10] It binds within the polypeptide exit tunnel of the ribosome, trapping release factors and causing the ribosome to stall at stop codons.[5][9] This leads to the cessation of protein synthesis and ultimately bacterial cell death.

Mechanism of Action of this compound.

Conclusion and Future Directions

The this compound precursor protein exemplifies the sophistication of innate immune responses, where a single gene can give rise to multiple effectors with distinct specificities. The critical role of post-translational modifications, particularly O-glycosylation, in modulating the activity of this compound highlights an important area for further investigation. Understanding the precise enzymatic machinery responsible for this modification could open new avenues for enhancing the potency of synthetic antimicrobial peptides. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to unravel the complexities of this compound biology and explore its potential in the development of novel anti-infective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sdbonline.org [sdbonline.org]

- 8. Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A compound from fruit flies could lead to new antibiotics | EurekAlert! [eurekalert.org]

Beyond the Ribosome: A Technical Guide to Investigating Novel Intracellular Targets of Drosocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular targets of Drosocin, a proline-rich antimicrobial peptide (PrAMP), with a specific focus on targets beyond its well-characterized interaction with the bacterial ribosome. While the ribosome is unequivocally the primary target, historical data points to other potential interactions that warrant consideration and further investigation. This document summarizes the evidence for non-ribosomal targets, provides detailed experimental protocols for novel target identification, and presents signaling and workflow diagrams to guide future research.

Executive Summary

This compound is a potent antimicrobial peptide produced by Drosophila melanogaster that neutralizes Gram-negative bacteria by entering the cell and inhibiting vital processes.[1] The overwhelming scientific consensus, supported by high-resolution structural data, identifies the bacterial ribosome as the primary intracellular target.[2][3][4] this compound binds within the nascent peptide exit tunnel, where it stalls protein synthesis by preventing translation termination.[5][6][7]

However, early research into the mechanism of PrAMPs suggested the heat shock protein DnaK as a potential target.[1][8][9] While this interaction is now considered secondary or non-essential for this compound's bactericidal activity, it remains the most cited non-ribosomal candidate.[7][9] This guide will review the evidence for DnaK as a target and, more critically, will provide a framework of detailed methodologies for researchers aiming to uncover entirely new intracellular binding partners for this compound and other PrAMPs.

The Contested Role of DnaK as a this compound Target

Initial studies on PrAMPs, including this compound and pyrrhocoricin, identified the bacterial chaperone protein DnaK as a potential intracellular target.[1][8] The proposed mechanism involved the peptide binding to the substrate-binding domain of DnaK, which would inhibit its chaperone functions.[9] This inhibition leads to the misfolding and aggregation of newly synthesized proteins, ultimately contributing to bacterial cell death.[8][9]

However, subsequent research has challenged the centrality of this interaction. Key evidence indicates that E. coli strains deficient in DnaK remain susceptible to PrAMPs, suggesting that DnaK is not the primary target responsible for the peptide's antimicrobial activity.[9] While this compound may indeed interact with DnaK, this binding is likely not the principal cause of bacterial death. Modern research has largely shifted focus to the ribosome, for which there is robust and detailed evidence of interaction.[5][7][10]

Quantitative Data on this compound-Target Interactions

The available quantitative data overwhelmingly focuses on the this compound-ribosome interaction. Data for the this compound-DnaK interaction is less recent and less precise. The table below summarizes key affinity values found in the literature.

| Peptide | Target | Technique | Affinity Constant | Reference |

| This compound | E. coli 70S Ribosome | Not Specified | Moderate Affinity | [5][7] |

| Oncocin (PrAMP) | E. coli 70S Ribosome | Not Specified | Nanomolar (nM) | [9] |

| Oncocin (PrAMP) | DnaK | Not Specified | Micromolar (µM) | [9] |

| Apidaecin (PrAMP) | E. coli 70S Ribosome | Not Specified | Nanomolar (nM) | [9] |

| Apidaecin (PrAMP) | DnaK | Not Specified | Micromolar (µM) | [9] |

Methodologies for Novel Target Identification

Given the limited evidence for non-ribosomal targets, a key challenge for researchers is the de novo identification of novel this compound-interacting molecules. The following section details robust experimental protocols that can be adapted for this purpose.

Protocol 1: Affinity Purification followed by Mass Spectrometry (AP-MS)

This method is a gold standard for identifying protein binding partners. It involves using a "bait" (e.g., tagged this compound) to pull down its "prey" (interacting proteins) from a bacterial cell lysate.

Detailed Methodology:

-

Bait Preparation:

-

Chemically synthesize this compound with a C-terminal or N-terminal tag (e.g., Biotin, FLAG, His-tag). The tag should be linked via a flexible spacer to minimize steric hindrance. A non-functional this compound variant (e.g., with key residues mutated) should be synthesized as a negative control.

-

-

Bacterial Lysis:

-

Grow the target bacterial strain (e.g., E. coli DH5α) to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Harvest cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).

-

Lyse the cells using a French press or sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 20 min, 4°C) to remove cell debris.

-

-

Affinity Purification:

-

Immobilize the tagged this compound (and the negative control) on an appropriate affinity matrix (e.g., streptavidin-agarose beads for biotin tags, anti-FLAG M2 beads for FLAG tags).

-

Incubate the clarified bacterial lysate with the this compound-bound beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific binders.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads. For FLAG tags, this can be done by competitive elution with a high concentration of FLAG peptide. For biotin tags, elution may require harsh conditions (e.g., boiling in SDS-PAGE sample buffer).

-

Concentrate the eluted proteins and run them a short distance into an SDS-PAGE gel to separate them from the bait and beads.

-

-

Mass Spectrometry:

-

Excise the entire protein lane from the gel, perform in-gel trypsin digestion.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins using a database search (e.g., Mascot, Sequest) against the proteome of the target bacterium. Proteins significantly enriched in the this compound pull-down compared to the negative control are considered potential interacting partners.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Detailed Methodology:

-

Cell Treatment:

-

Grow the target bacteria to mid-log phase.

-

Treat the intact bacterial cells with a high concentration of this compound (and a vehicle control, e.g., water or buffer). The peptide must be able to enter the cells.

-

-

Heat Shock:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.

-

-

Lysis and Fractionation:

-

Immediately lyse the cells after heating using methods such as freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation (20,000 x g, 20 min, 4°C).

-

-

Protein Quantification and Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the soluble proteins by SDS-PAGE and Western blot for a specific candidate protein, or by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) for a proteome-wide analysis.

-

-

Data Interpretation:

-

Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples.

-

A protein that binds to this compound will show a "thermal shift," meaning it remains soluble at higher temperatures in the this compound-treated sample compared to the control.

-

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the concepts discussed.

Proposed DnaK Interaction Pathway

Caption: Proposed (contested) mechanism of this compound inhibiting the DnaK chaperone cycle.

Experimental Workflow for Novel Target ID

Caption: A logical workflow for the identification and validation of new this compound targets.

Conclusion and Future Directions

While the bacterial ribosome remains the primary and most well-validated intracellular target of this compound, the potential for other interactions, such as with DnaK, highlights the complexity of its mechanism of action. For drug development professionals and scientists, the critical path forward involves employing unbiased, proteome-wide screening methods to definitively map this compound's complete interactome within the bacterial cell. The methodologies and workflows presented in this guide offer a robust framework for these discovery efforts. Uncovering novel targets could not only refine our understanding of how PrAMPs function but also open new avenues for the development of potent antibiotics that exploit multiple weaknesses within the bacterial system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for translation inhibition by the glycosylated this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A compound from fruit flies could lead to new antibiotics | EurekAlert! [eurekalert.org]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Drosocin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosocin is a 19-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the fruit fly, Drosophila melanogaster.[1] It exhibits potent activity, primarily against Gram-negative bacteria.[1] this compound's mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome. A key structural feature of native this compound is the O-glycosylation of a threonine residue, which is critical for its full antimicrobial activity.[1][2] The this compound gene is regulated by the NF-κB Imd signaling pathway in flies and also encodes a second peptide named Buletin.[1][3]

The therapeutic potential of AMPs like this compound has garnered significant interest, necessitating robust and efficient purification methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies sample recovery.[4] This document provides detailed application notes and protocols for the purification of this compound using RP-HPLC.

I. Data Presentation

Table 1: this compound Properties

| Property | Description |

| Amino Acid Sequence | GKPRPYSPRPTSHPRPIRV[5][6] |

| Molecular Weight (unglycosylated) | ~2199 Da[3] |

| Molecular Weight (glycosylated) | Varies with glycosylation (e.g., ~2401 Da for monosaccharide, ~2564 Da for disaccharide)[3] |

| Classification | Proline-rich antimicrobial peptide (PrAMP)[1] |

| Key Feature | O-glycosylated at Threonine-11[2][5] |

| Primary Target | Gram-negative bacteria[1] |

Table 2: Recommended HPLC System and Columns for this compound Purification

| Stage | Column Type | Stationary Phase | Particle Size | Pore Size | Dimensions (ID x L) |

| Analytical | Reversed-Phase | C18 | 3-5 µm | 100-300 Å | 4.6 mm x 150-250 mm |

| Preparative | Reversed-Phase | C18 | 5-10 µm | 100-300 Å | 10-50 mm x 150-250 mm |

Table 3: HPLC Mobile Phase Composition

| Solvent | Aqueous Component (Solvent A) | Organic Component (Solvent B) |

| Composition | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

Table 4: Example HPLC Gradients for this compound Purification

| Stage | Time (min) | Flow Rate (mL/min) | % Solvent B | Purpose |

| Analytical | 0 | 1.0 | 5 | Column Equilibration |

| 5 | 1.0 | 5 | Sample Loading | |

| 35 | 1.0 | 65 | Peptide Elution | |

| 40 | 1.0 | 95 | Column Wash | |

| 45 | 1.0 | 5 | Re-equilibration | |

| Preparative | 0 | 20.0 | 10 | Column Equilibration |

| 10 | 20.0 | 10 | Sample Loading | |

| 70 | 20.0 | 50 | Peptide Elution (Shallow Gradient) | |

| 80 | 20.0 | 95 | Column Wash | |

| 90 | 20.0 | 10 | Re-equilibration |

II. Experimental Protocols

Protocol 1: Sample Preparation from Insect Hemolymph

This protocol describes the extraction of peptides from insect hemolymph, a common source of native this compound.

-

Hemolymph Collection: Collect hemolymph from immune-challenged insects by piercing the cuticle with a sterile needle. To prevent melanization, collect the hemolymph into a pre-chilled tube containing a few crystals of phenylthiourea.[7]

-

Cell Removal: Centrifuge the collected hemolymph at 200 x g for 5 minutes at 4°C to pellet the hemocytes. Transfer the supernatant (cell-free hemolymph) to a new tube.[8]

-

Protein Precipitation: Add 10 volumes of an acidic methanol solution (90% methanol, 1% glacial acetic acid, 9% water) to the cell-free hemolymph.[8] Mix thoroughly and incubate on ice for 30 minutes to precipitate larger proteins.

-

Clarification: Centrifuge the mixture at 20,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[8]

-

Peptide Concentration: Carefully collect the supernatant, which contains the peptides. Lyophilize (freeze-dry) the supernatant to obtain a peptide-enriched powder.

-

Reconstitution: Reconstitute the lyophilized powder in Solvent A (0.1% TFA in water) for HPLC analysis.[8]

-

Lipid Removal (Optional): If the sample is rich in lipids, add an equal volume of n-hexane, vortex, and centrifuge at 20,000 x g for 10 minutes at 4°C. The upper hexane layer containing lipids can be discarded.[8]

-

Final Filtration: Before injection, filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

Protocol 2: Analytical RP-HPLC for this compound Purity Assessment

This protocol is for analyzing the purity of the this compound sample and optimizing the separation conditions.

-

System Preparation: Set up the HPLC system with the mobile phases as described in Table 3.

-

Column Installation: Install an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject 20-50 µL of the prepared this compound sample.

-

Gradient Elution: Run the analytical gradient as outlined in Table 4.

-

Detection: Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and assess the sample's purity by calculating the peak area percentage.

Protocol 3: Preparative RP-HPLC for this compound Purification

This protocol is for purifying larger quantities of this compound for downstream applications. The gradient should be optimized at the analytical scale first.

-

System and Column Preparation: Set up the HPLC system with a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) and fresh mobile phases.

-

Equilibration: Equilibrate the column with the starting conditions of the preparative gradient (e.g., 90% Solvent A, 10% Solvent B) at the appropriate flow rate (e.g., 20 mL/min) until the baseline is stable.

-

Sample Loading: Dissolve the crude peptide sample in a minimal volume of Solvent A. Inject the sample onto the column.

-

Gradient Elution: Run the optimized preparative gradient (see Table 4 for an example). A shallower gradient around the elution point of this compound will improve resolution.

-

Fraction Collection: Collect fractions of 2-5 mL throughout the elution of the main peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC protocol (Protocol 2).

-

Pooling and Lyophilization: Pool the fractions that contain this compound at the desired purity level. Freeze the pooled fractions and lyophilize them to obtain the purified peptide as a white, fluffy powder.

-

Characterization: Confirm the identity and mass of the purified this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]

III. Visualizations

This compound Induction via the Imd Signaling Pathway

Caption: The Imd signaling pathway leading to this compound gene transcription in Drosophila.

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and purification of this compound using RP-HPLC.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structural basis for translation inhibition by the glycosylated this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drosophila immunity: the this compound gene encodes two host defence peptides with pathogen-specific roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]

- 8. itqb.unl.pt [itqb.unl.pt]

In Vitro Antibacterial Activity Assays for Drosocin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antibacterial activity of Drosocin, a proline-rich antimicrobial peptide (AMP) isolated from the fruit fly, Drosophila melanogaster. This compound exhibits potent activity, primarily against Gram-negative bacteria, by inhibiting protein synthesis.[1][2] Its unique mechanism of action involves binding to the bacterial ribosome and arresting translation at the stop codon.[3][4][5]

This document outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and performing Radial Diffusion Assays (RDA) for this compound. Additionally, it includes a summary of its biological signaling pathway and quantitative antibacterial activity data.

Mechanism of Action and Biological Context

This compound is a key component of the humoral immune response in Drosophila. Its expression is regulated by the Immune deficiency (Imd) signaling pathway, which is primarily activated by Gram-negative bacteria.[5] The Imd pathway shares similarities with the mammalian TNF receptor signaling pathway.[3] Upon bacterial recognition, a signaling cascade culminates in the activation of the NF-κB transcription factor Relish, leading to the synthesis and secretion of antimicrobial peptides, including this compound, into the hemolymph.[1][6]

This compound's primary intracellular target is the bacterial ribosome, where it interferes with translation termination.[3][5][7] A critical structural feature of this compound is the O-glycosylation of a threonine residue, which significantly enhances its antibacterial activity, potentially by facilitating its uptake into bacterial cells.[1][2][8] While non-glycosylated this compound retains some activity, its MIC is notably higher.[7][9]

Drosophila Imd Signaling Pathway

Caption: Simplified diagram of the Drosophila Imd signaling pathway.

Quantitative Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various bacterial strains. It is important to note that the activity of this compound can be influenced by factors such as glycosylation and the specific amino acid sequence of analogues.

| Peptide/Analogue | Bacterial Strain | MIC (µM) | Reference |

| Glycosylated this compound | Escherichia coli | 1 - 2 | [10] |

| Unglycosylated this compound | Escherichia coli | 8 - 10 | [10] |

| Glycosylated this compound | Enterobacter cloacae | 1 - 2 | [10] |

| Unglycosylated this compound | Enterobacter cloacae | 8 - 10 | [10] |

| Unglycosylated this compound Analogues | Gram-negative bacteria (various) | 3.1 - 100 | [11] |

| Unglycosylated this compound | Escherichia coli K12 BW25113 | 32 - 64 µg/mL | [7] |

| This compound Analogues | Micrococcus luteus | >100 | [11] |

| This compound Analogues | Xanthomonas campestris | >100 | [11] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of this compound.

-

This compound (glycosylated or unglycosylated)

-

Test bacterial strains (e.g., E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and tubes

-

Incubator

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB or TSB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This can be measured using a spectrophotometer at an optical density (OD) of 0.08-0.1 at 625 nm.[12]

-

Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using MHB to obtain a range of concentrations. The final volume in each well should be 50 µL or 100 µL before adding the bacterial inoculum.[13]

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria without this compound) and a negative control (broth only) on each plate.

-

Incubate the plate at 37°C for 18-24 hours.[14]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[13]

-

Alternatively, the OD at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

-

Results from the MIC assay

-

Nutrient agar plates

-

Sterile pipette tips

-

Incubator

-

Subculturing from MIC Wells:

-

Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[12]

-

Spread the aliquot onto a nutrient agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

Relationship between MIC and MBC

Caption: Logical flow from MIC to MBC determination.

Radial Diffusion Assay (RDA)

The RDA is an agar-based assay used to quantify the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.

-

This compound

-

Test bacterial strains

-

Tryptic Soy Broth (TSB)

-

Agarose

-

Sterile petri dishes

-

Sterile pipette tips or hole puncher

-

Incubator

-

Calipers or imaging software for measuring zone diameters

-

Preparation of Bacterial Lawn:

-

Grow the test bacterium to the mid-logarithmic phase in TSB.

-

Prepare an underlay agar gel (e.g., 1% agarose in 10 mM Tris-HCl).

-

Prepare an overlay gel by seeding molten, cooled (to ~45°C) agarose with the bacterial culture to a final concentration of approximately 4 x 10⁵ CFU/mL.[10]

-

Pour the seeded overlay gel onto the underlay gel in a petri dish and allow it to solidify.

-

-

Application of this compound:

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.[17]

-

After incubation, clear zones of no bacterial growth will appear around the wells containing active this compound.

-

Measure the diameter of these inhibition zones. The diameter is proportional to the concentration of the antimicrobial peptide.

-

-

Data Analysis:

-

A standard curve can be generated by plotting the diameter of the inhibition zones against the logarithm of the this compound concentration. This can be used to determine the activity of unknown samples.

-

Radial Diffusion Assay Workflow

Caption: Workflow for the Radial Diffusion Assay (RDA).

References

- 1. Imd pathway - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Drosophila IMD pathway in the activation of the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for translation inhibition by the glycosylated this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Antimicrobial Radial Diffusion Assay. [bio-protocol.org]

- 11. Evaluation of the antibacterial spectrum of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 14. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Expressing and Localizing Drosocin in Drosophila Tissues

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Understanding Drosocin

This compound is a 19-residue, proline-rich antimicrobial peptide (AMP) first identified in Drosophila melanogaster.[1] It is a key effector molecule in the fly's innate immune system, demonstrating potent activity, primarily against Gram-negative bacteria.[1][2] Unlike many AMPs that function by disrupting cell membranes, this compound and similar proline-rich peptides can enter bacterial cells to inhibit intracellular processes, specifically by binding to bacterial ribosomes and preventing protein translation.[2][3][4] The this compound gene (Dro) is located at cytological position 51C1-51C1 and is regulated chiefly by the Immune deficiency (Imd) signaling pathway in response to infection.[5][6]

This compound expression is observed in several tissues:

-

Fat Body: The primary site of systemic immune response, where this compound is strongly induced upon septic injury and secreted into the hemolymph.[2][5][6]

-

Epithelial Tissues: this compound is expressed in various barrier tissues, including the respiratory, digestive, and reproductive tracts, suggesting a role in local immunity against environmental pathogens.[5][7]

-

Female Genital Tract: Constitutive expression is found in the calyx and oviduct of fertilized, egg-laying females, indicating a role in protecting the reproductive system.[2]

Studying the specific expression patterns and subcellular localization of this compound is crucial for understanding its role in both systemic and local immunity, its mechanism of action, and its potential as a template for novel antimicrobial drug development. The following protocols provide detailed methods for expressing this compound in specific Drosophila tissues and for its subsequent localization and quantification.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's efficacy and expression levels.

Table 1: In Vitro Efficacy and In Vivo Concentration of this compound

| Parameter | Value | Target Organism/Condition | Source |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 1 - 2 µM (glycosylated form) | E. coli, E. cloacae | [5] |

| Minimum Inhibitory Concentration (MIC) | 8 - 10 µM (unglycosylated form) | E. coli, E. cloacae | [5] |

| Endogenous Concentration (Hemolymph) | ~40 µM (post-infection) | Drosophila melanogaster |[5] |

Table 2: Relative mRNA Expression of this compound in mxcmbn1 Mutant Larvae

| Genotype | Relative Dro mRNA Level (Normalized to Control) | Source |

|---|---|---|

| Normal Control (w/Y) | 1.0 | [8] |

| mxcmbn1 Mutant (Tumor Model) | ~2.5 | [8] |

| mxcmbn1 / Toll heterozygote | ~1.5 | [8] |

| mxcmbn1 / imd heterozygote | ~1.2 |[8] |

Experimental Protocols & Visualizations

Methods for this compound Expression

This protocol describes the creation of transgenic flies capable of expressing this compound under the control of the GAL4/UAS system. The phiC31 integrase system is used for site-specific integration, ensuring reproducible expression levels.[9][10]

Workflow for Generating Transgenic Flies

Caption: Workflow for phiC31-mediated transgenesis.

Materials & Reagents:

-

Donor plasmid: pUASTattB vector containing the full-length this compound cDNA.

-

phiC31 integrase mRNA.

-

Drosophila recipient stock containing an attP docking site (e.g., lines with sites on chromosome 2 or 3).

-

Standard fly food and vials.

-

Microinjection setup (microscope, needle puller, micromanipulator).

-

Halocarbon oil.

Procedure:

-

Plasmid and mRNA Preparation:

-

Subclone the this compound coding sequence into the pUASTattB donor plasmid using standard molecular biology techniques.

-

Prepare high-quality, concentrated plasmid DNA (~500 ng/µL).

-

Synthesize phiC31 integrase mRNA in vitro or obtain from a commercial source.

-

Prepare the injection mix: combine the donor plasmid (e.g., 200-500 ng/µL) and phiC31 mRNA (e.g., 100-400 ng/µL) in injection buffer.

-

-

Embryo Collection and Injection:

-

Collect embryos from the chosen attP recipient line for 1-2 hours.

-

Dechorionate embryos using bleach and align them on an agar plate or slide.

-

Microinject the plasmid/mRNA mix into the posterior pole of the embryos.[9]

-

Cover the injected embryos with halocarbon oil to prevent desiccation.

-

-

Fly Rearing and Screening:

-

Allow injected embryos (G0) to develop into adults.

-

Cross individual G0 flies to a balancer stock to identify germline transformants.

-

Screen the G1 progeny for the presence of the transgene, typically via a visible marker like the restoration of red eye color (w+).

-

Establish stable transgenic stocks from positive G1 flies.

-

This protocol uses the transgenic flies from Protocol 1 to drive this compound expression in specific tissues.[11][12][13]

GAL4/UAS System for this compound Expression

Caption: The bipartite GAL4/UAS expression system.

Materials & Reagents:

-

Stable UAS-Drosocin transgenic fly stock (from Protocol 1).

-

Various GAL4 driver lines with expression in tissues of interest (e.g., Cg-GAL4 for fat body, esg-GAL4 for gut stem cells).

-

Standard fly food and vials.

Procedure:

-

Select GAL4 Driver: Choose a GAL4 driver line that directs expression to the desired tissue (e.g., fat body, gut, trachea).[14]

-

Genetic Cross: Set up a cross between virgin females from the GAL4 driver line and males from the UAS-Drosocin line (or vice versa).

-

Analyze Progeny: Collect the F1 progeny from the cross. In these flies, this compound will be expressed specifically in the cells where the GAL4 protein is active.

-

Experimental Analysis: Use the F1 progeny for downstream experiments, such as infection assays, lifespan studies, or tissue collection for localization and quantification.

Methods for this compound Localization

This method involves creating a transgenic fly where Green Fluorescent Protein (GFP) is fused to the this compound protein. This allows for direct visualization of this compound expression and localization in living or fixed tissues.[7][8]

Procedure:

-

Construct Generation: Create a construct where the GFP coding sequence is fused in-frame to the this compound coding sequence. This fusion gene can be placed under the control of the native this compound promoter to study endogenous expression patterns or under UAS control for targeted expression.[6][7]

-

Transgenesis: Generate transgenic flies using the method described in Protocol 1.

-

Visualization:

-

Dissect tissues of interest (e.g., fat body, gut, trachea) from larvae or adults in phosphate-buffered saline (PBS).

-

Mount the fresh tissue on a microscope slide in a drop of PBS or mounting medium.

-

Visualize GFP fluorescence using a confocal or epifluorescence microscope. This approach has been used to show this compound expression in the fat body and tracheae.[7][8]

-

This protocol provides a general method for detecting this compound protein in fixed Drosophila tissues using a specific primary antibody.

General Immunohistochemistry Workflow

Caption: Key steps in an IHC protocol for Drosophila tissues.

Materials & Reagents:

-

Drosophila larvae or adults.

-

Dissection tools.

-

Schneider's Insect Medium or 1x PBS.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Wash Buffer (PBT): PBS with 0.5% Triton X-100.

-

Blocking Solution: 5% Normal Goat Serum in PBT.

-

Primary Antibody: Rabbit or mouse anti-Drosocin antibody (requires custom generation or sourcing).

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488).

-

Mounting Medium (e.g., Vectashield).

-

Microscope slides and coverslips.

Procedure:

-

Dissection: Dissect the tissue of interest (e.g., adult CNS, larval fat body, gut) in cold Schneider's Medium or 1x PBS.[15][16]

-

Fixation: Transfer the dissected tissue to a microcentrifuge tube containing 2% or 4% PFA and fix for 20-55 minutes at room temperature.[15]

-

Washing: Remove the fixative and wash the tissue extensively (e.g., 4 x 10 minutes) with PBT to permeabilize the membranes.[15]

-

Blocking: Incubate the tissue in Blocking Solution for at least 1.5 hours at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the tissue with the primary anti-Drosocin antibody, diluted in Blocking Solution, overnight at 4°C on a rotator.

-

Post-Primary Washes: Wash the tissue thoroughly with PBT (e.g., 3 x 30 minutes) to remove unbound primary antibody.[15]

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Solution, for 4 hours at room temperature or overnight at 4°C. Protect from light from this step onwards.[15]

-

Final Washes: Wash again with PBT (3 x 30 minutes) and then briefly with PBS to remove excess detergent.

-

Mounting and Imaging: Carefully transfer the stained tissue to a microscope slide, add a drop of mounting medium, and apply a coverslip. Image using a confocal microscope.

Method for this compound Quantification

This protocol allows for the quantification of this compound gene expression levels in different tissues or under various experimental conditions.

Materials & Reagents:

-

Drosophila tissues.

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers specific for this compound and a reference gene (e.g., Rp49).

-

qPCR instrument.

Procedure:

-

Sample Collection: Collect tissues from control and experimental groups of flies (a minimum of 5-10 flies per sample is recommended).[17] Immediately freeze in liquid nitrogen or place in RNA stabilization solution.

-

RNA Extraction: Extract total RNA from the samples according to the manufacturer's protocol of your chosen kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg).

-

qPCR Reaction:

-

Set up qPCR reactions in triplicate for each sample, including primers for this compound and the reference gene Rp49.[8]

-

A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.

-

-

Data Analysis:

-

Run the reactions on a real-time PCR system.

-

Calculate the relative expression of this compound using the ΔΔCt method, normalizing its expression to the reference gene.

-

This compound Signaling Pathway

Simplified Imd Pathway Leading to this compound Expression

Caption: Imd pathway activation by Gram-negative bacteria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. sdbonline.org [sdbonline.org]

- 6. Cloning of the gene encoding the antibacterial peptide this compound involved in Drosophila immunity. Expression studies during the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. mdpi.com [mdpi.com]

- 9. Creating transgenic Drosophila by microinjecting the site-specific phiC31 integrase mRNA and a transgene-containing donor plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GAL4/UAS targeted gene expression for studying Drosophila Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Gal4-UAS system: Drosophila research tool - The Arrogant Scientist [arrogantscientist.com]

- 13. youtube.com [youtube.com]

- 14. Anti-Tumor Effects of Cecropin A and this compound Incorporated into Macrophage-like Cells Against Hematopoietic Tumors in Drosophila mxc Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. janelia.org [janelia.org]

- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 17. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving the serum stability of Drosocin with amino acid substitutions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the serum stability of the antimicrobial peptide Drosocin through amino acid substitutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a proline-rich antimicrobial peptide (PrAMP) that functions by inhibiting protein synthesis in bacteria.[1][2][3][4][5] It specifically targets the bacterial ribosome and arrests translation at stop codons, which traps the release factors and ultimately leads to cell death.[1][2][3][5] This mode of action classifies it as a Type II PrAMP, similar to apidaecin.[1][2]

Q2: Why is improving the serum stability of this compound important for its therapeutic potential?

Like many therapeutic peptides, unmodified linear peptides such as this compound are often rapidly degraded by proteases present in serum.[6][7] This short half-life in the bloodstream limits their systemic bioavailability and efficacy as therapeutic agents. Enhancing serum stability is a critical step in developing this compound into a viable systemic antibiotic.

Q3: What are some common amino acid substitution strategies to improve this compound's serum stability?

Several strategies involving amino acid substitutions have been explored to enhance the serum stability of this compound:

-

Substitution with Hydroxyproline: Replacing proline (Pro) residues with trans-4-hydroxy-L-proline (tHyp) has been shown to significantly increase the serum half-life of unglycosylated this compound analogs.[6][7]

-

D-Amino Acid Substitution: Incorporating D-amino acids instead of the natural L-amino acids at specific positions can make the peptide more resistant to degradation by endogenous proteases.[8][9][10]

-

Substitution of Glycosylated Threonine: The native this compound is glycosylated at a threonine residue, which is important for its activity.[4] Interestingly, substituting this threonine with a serine has been reported to result in a more stable peptide in human serum with comparable activity to the glycosylated form.[7]

Q4: Do amino acid substitutions affect the antimicrobial activity of this compound?

Yes, amino acid substitutions can impact this compound's activity, and the effect can be position-dependent. For instance, substituting proline residues at positions 3, 5, 10, and 14 with trans-4-hydroxy-L-proline improved antibacterial activity, whereas substitution at Pro-16 reduced it.[6][7] It is crucial to balance improved stability with the retention of potent antimicrobial effects.

Troubleshooting Guides

Problem 1: this compound analog shows high activity in vitro but is ineffective in vivo.

-

Possible Cause: Poor serum stability leading to rapid degradation of the peptide.

-

Troubleshooting Steps:

-

Perform a Serum Stability Assay: Directly measure the half-life of your this compound analog in serum (see Experimental Protocols section). This will quantify its stability.

-

Analyze Degradation Products: Use Mass Spectrometry (MS) to identify the cleavage sites in your peptide. This information can guide further amino acid substitutions to protect these vulnerable positions.

-

Introduce Stability-Enhancing Modifications: Based on the stability data, consider introducing modifications such as hydroxyproline substitutions at proline residues or incorporating D-amino acids at the identified cleavage sites.[6][7][8][9][10]

-

Problem 2: Significant variability in serum stability assay results.

-

Possible Cause 1: Improper sample handling and storage.

-

Troubleshooting Steps:

-

Standardize Storage: Store lyophilized peptides at -20°C or lower and minimize light exposure.[11]

-

Avoid Freeze-Thaw Cycles: Aliquot peptide solutions to avoid repeated freezing and thawing, which can cause degradation.[11]

-

Use Sterile Buffers: Dissolve peptides in sterile buffers to prevent microbial contamination.[11]

-

-

Possible Cause 2: Inconsistent experimental conditions.

-

Troubleshooting Steps:

-

Control Incubation Temperature: Ensure a constant and accurate incubation temperature (typically 37°C) throughout the experiment.[12][13]

-

Standardize Serum Source: Use a consistent source and batch of serum for all experiments, as enzymatic activity can vary.

-

Optimize Protein Precipitation: The method used to precipitate serum proteins before analysis can affect peptide recovery. Test different precipitation methods (e.g., acetonitrile, trichloroacetic acid) to find the most consistent one for your peptide.[12][14]

-

Problem 3: Amino acid substitutions lead to a loss of antimicrobial activity.

-

Possible Cause: The substituted amino acid is critical for the peptide's interaction with the bacterial ribosome.

-

Troubleshooting Steps:

-

Rational Design of Substitutions: Before synthesis, analyze the structure-activity relationship of this compound. Multiple amino acid residues throughout the peptide are crucial for its interaction with the ribosome.[1][3] Avoid substituting highly conserved or functionally critical residues.

-

Alanine Scanning: If not already done, perform an alanine scan to identify which residues are essential for activity.

-

Test a Panel of Substitutions: Instead of a single substitution, create a small library of analogs with different substitutions at the target position to identify modifications that enhance stability while preserving activity.

-

Data Presentation

Table 1: Serum Stability of this compound Analogs with Hydroxyproline Substitutions

| This compound Analog | Substitution(s) | Half-life in Mouse Serum | Relative Stability Improvement |

| Unglycosylated this compound | None | Baseline | 1x |

| Analog 1 | Pro3 -> tHyp | Increased | 4-8x |

| Analog 2 | Pro5 -> tHyp | Increased | 4-8x |

| Analog 3 | Pro10 -> tHyp | Improved Activity | Not specified |

| Analog 4 | Pro14 -> tHyp | Improved Activity | Not specified |

| Analog 5 | Pro16 -> tHyp | Reduced Activity | Not specified |

Data summarized from literature reports.[6][7] "tHyp" refers to trans-4-hydroxy-L-proline.

Experimental Protocols

Protocol 1: Serum Stability Assay using RP-HPLC

This protocol outlines a typical experiment to determine the half-life of a this compound analog in serum.

-

Peptide Preparation:

-

Dissolve the lyophilized this compound analog in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).

-

Determine the exact concentration using a method like UV absorbance at 280 nm if the peptide contains aromatic residues, or a colorimetric assay.

-

-

Incubation:

-

Thaw a vial of serum (e.g., human, mouse) and bring it to 37°C in a water bath.

-

In a microcentrifuge tube, mix the this compound analog stock solution with the pre-warmed serum to achieve a final peptide concentration of approximately 0.5 mM.[15]

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

-

-

Protein Precipitation and Reaction Quenching:

-

Immediately stop the enzymatic degradation by adding the aliquot to a tube containing a protein precipitation agent. Common methods include:

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Analysis by RP-HPLC:

-

Carefully collect the supernatant containing the peptide and its degradation products.

-

Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Use a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase.

-

Monitor the elution profile by detecting the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of the remaining intact peptide against time.

-

Calculate the half-life (t½) by fitting the data to a one-phase decay model.

-

Visualizations

Caption: Workflow for Serum Stability Assay of this compound Analogs.

Caption: Mechanism of Action of this compound in Bacteria.

References

- 1. Inhibition of translation termination by the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A compound from fruit flies could lead to new antibiotics | UIC today [today.uic.edu]

- 6. Hydroxyproline substitutions stabilize non-glycosylated this compound against serum proteases without challenging its antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]

- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Differentiating between Drosocin cellular uptake and on-target activity in assays

Welcome to the technical support center for researchers working with Drosocin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you differentiate between cellular uptake and on-target activity in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a proline-rich antimicrobial peptide (PrAMP) that primarily functions by inhibiting protein synthesis in bacteria.[1][2][3] It specifically targets the bacterial ribosome, binding within the nascent peptide exit tunnel and arresting translation at stop codons. This action is thought to sequester class 1 release factors, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2][4]

Q2: Why is it challenging to distinguish between cellular uptake and on-target activity of this compound in whole-cell assays?

A2: In whole-cell assays, the observed antimicrobial effect is a combination of this compound's ability to first penetrate the bacterial cell membrane (cellular uptake) and then interact with its intracellular target, the ribosome (on-target activity).[2] A lack of antimicrobial activity could be due to poor uptake, a lack of on-target engagement, or both. Conversely, modifications to the peptide could enhance uptake but reduce on-target activity, or vice-versa, and a simple minimum inhibitory concentration (MIC) assay would not distinguish between these possibilities.